Perindopril erbumine Perindopril erbumine Perindopril is an alpha-amino acid ester that is the ethyl ester of N-{(2S)-1-[(2S,3aS,7aS)-2-carboxyoctahydro-1H-indol-1-yl]-1-oxopropan-2-yl}-L-norvaline It has a role as an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor and an antihypertensive agent. It is an alpha-amino acid ester, a dicarboxylic acid monoester, an organic heterobicyclic compound and an ethyl ester. It is a conjugate acid of a perindopril(1-).
Perindopril is a nonsulfhydryl prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications. It is rapidly metabolized in the liver to perindoprilat, its active metabolite, following oral administration. Perindoprilat is a potent, competitive inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII). ATII regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS). Perindopril may be used to treat mild to moderate essential hypertension, mild to moderate congestive heart failure, and to reduce the cardiovascular risk of individuals with hypertension or post-myocardial infarction and stable coronary disease.
Perindopril is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of perindopril is as an Angiotensin-converting Enzyme Inhibitor.
Perindopril is an angiotensin-converting enzyme (ACE) inhibitor used in the therapy of hypertension and stable coronary artery disease. Perindopril is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.
Perindopril is a non-sulfhydryl angiotensin converting enzyme (ACE) inhibitor with antihypertensive activity. Upon hydrolysis, perindopril is converted to its active form perindoprilat, inhibiting ACE and the conversion of angiotensin I to angiotensin II; consequently, angiotensin II-mediated vasoconstriction and angiotensin II-stimulated aldosterone secretion from the adrenal cortex are inhibited and diuresis and natriuresis ensue.
An angiotensin-converting enzyme inhibitor. It is used in patients with hypertension and heart failure.
See also: Perindopril Erbumine (has salt form).
Brand Name: Vulcanchem
CAS No.: 107133-36-8
VCID: VC20763603
InChI: InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1
SMILES: CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.CC(C)(C)N
Molecular Formula: C19H32N2O5
Molecular Weight: 368.5 g/mol

Perindopril erbumine

CAS No.: 107133-36-8

Cat. No.: VC20763603

Molecular Formula: C19H32N2O5

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

Perindopril erbumine - 107133-36-8

CAS No. 107133-36-8
Molecular Formula C19H32N2O5
Molecular Weight 368.5 g/mol
IUPAC Name (2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Standard InChI InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1
Standard InChI Key IPVQLZZIHOAWMC-QXKUPLGCSA-N
Isomeric SMILES CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O
SMILES CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.CC(C)(C)N
Canonical SMILES CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O

Chemical Properties and Structure

Perindopril erbumine is an addition compound consisting of perindopril (the free acid form) and tert-butylamine (erbumine). Its chemical name is (2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine . The compound has the following key properties:

PropertyCharacteristic
Molecular FormulaC23H43N3O5 (salt form)
Molecular Weight441.61 (salt form); 368.47 (free acid)
Physical AppearanceWhite, crystalline powder
SolubilityFreely soluble in water (60% w/w), alcohol, and chloroform
CAS Registry Number129970-99-6

Perindopril is a prodrug that requires metabolic activation to perindoprilat, its biologically active form, through hydrolysis of the ester group in vivo . This pharmacological characteristic contributes to its extended duration of action and once-daily dosing capability.

Mechanism of Action

Perindopril erbumine functions primarily through the inhibition of angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system. The mechanism of action involves:

ACE Inhibition

Perindoprilat, the active metabolite of perindopril, inhibits the enzyme that catalyzes the conversion of angiotensin I to angiotensin II . This inhibition results in:

  • Decreased plasma angiotensin II levels

  • Reduced vasoconstriction

  • Increased plasma renin activity

  • Decreased aldosterone secretion

Cardiovascular Effects

The inhibition of ACE by perindoprilat leads to several beneficial cardiovascular effects:

  • Vasodilation, leading to reduced peripheral resistance

  • Natriuresis and diuresis due to decreased aldosterone secretion

  • Modest increase in serum potassium due to reduced aldosterone effects

  • Improved vascular compliance and reduced arterial stiffness

Following administration of perindopril, the pressor effect of an angiotensin I infusion is reduced by approximately 35% after 24 hours with a 12 mg dose, demonstrating sustained ACE inhibition .

Pharmacokinetics

The pharmacokinetic profile of perindopril erbumine contributes significantly to its clinical effectiveness. Key pharmacokinetic parameters include:

Metabolism and Distribution

  • After absorption, 30-50% of systemically available perindopril is hydrolyzed to perindoprilat

  • Perindoprilat has a mean bioavailability of approximately 25%

  • Peak plasma concentrations of perindoprilat are attained 3-7 hours after perindopril administration

Dose Proportionality

Perindopril exhibits dose-proportional pharmacokinetics across its therapeutic dose range of 4-16 mg, with Cmax (maximum concentration) and AUC (area under the curve) increasing linearly with dose .

Clinical Applications

Perindopril erbumine has been approved for several clinical indications based on extensive research demonstrating its efficacy and safety profile.

Treatment of Essential Hypertension

Perindopril is indicated for the treatment of patients with essential hypertension . Clinical evidence demonstrates:

  • Significant reductions in both systolic and diastolic blood pressure

  • Maintenance of blood pressure reduction for at least 24 hours (trough/peak ratios >50%)

  • Superior response rates compared to other ACE inhibitors such as captopril

  • Efficacy as monotherapy or in combination with other antihypertensive agents

Management of Stable Coronary Artery Disease

Perindopril erbumine is indicated for the treatment of patients with stable coronary artery disease to reduce the risk of cardiovascular mortality and nonfatal myocardial infarction . This indication is supported by large-scale clinical trials demonstrating:

  • 20% relative risk reduction for the combined endpoint of cardiovascular mortality, nonfatal myocardial infarction, or cardiac arrest compared to placebo

  • 22% reduction in the risk of nonfatal myocardial infarction

  • Benefits evident after approximately one year of treatment

Vascular Protection

Research indicates that perindopril may provide additional benefits beyond blood pressure reduction:

  • Decreased carotid-femoral aortic pulse wave velocity, indicating improved arterial elasticity

  • Enhanced arterial compliance

  • Reduced left ventricular mass index, suggesting regression of cardiac hypertrophy

  • Preserved cerebral blood flow despite significant blood pressure reduction in patients with recent cerebral ischemia or stroke

Clinical Efficacy

Multiple clinical trials have evaluated the efficacy of perindopril erbumine in various patient populations and clinical scenarios.

Efficacy in Hypertension

A comprehensive review of perindopril's clinical effects demonstrated that perindopril 4 to 8 mg once daily significantly reduces both systolic blood pressure (SBP) and diastolic blood pressure (DBP) from baseline values in hypertensive patients .

In the Aceon Community Trial (ACT), an analysis of 2,269 elderly (≥65 years) hypertensive patients showed:

ParameterReduction After 12 WeeksStatistical Significance
Systolic Blood Pressure-18.2 ± 0.5 mmHgp<0.001
Diastolic Blood Pressure-8.9 ± 0.3 mmHgp<0.001

This trial also demonstrated a significant narrowing of pulse pressure, which is particularly beneficial in elderly patients with systolic hypertension .

Blood Pressure Control Rates

After 12 weeks of treatment with perindopril, the ACT study reported the following control rates:

Blood Pressure TargetControl Rate
SBP/DBP <140/90 mmHg40%
SBP <140 mmHg or DBP <90 mmHg85%
SBP <140 mmHg43%
DBP <90 mmHg81%

Additionally, perindopril treatment achieved blood pressure control in a significant number of patients who were previously uncontrolled on other ACE inhibitor therapy .

Efficacy in Coronary Artery Disease

The EUROPA (European Trial on Reduction of Cardiac Events with Perindopril in Stable Coronary Artery Disease) study demonstrated significant risk reduction with perindopril treatment in patients with stable coronary artery disease:

EndpointPerindopril (N=6,110)Placebo (N=6,108)Relative Risk Reduction (95% CI)P-value
Combined endpoint (CV mortality, non-fatal MI, or cardiac arrest)8.0%9.9%20% (9 to 29)0.0003
Non-fatal MI4.8%6.2%22% (10 to 33)0.001
Cardiovascular mortality3.5%4.1%14% (-3 to 28)0.107

These benefits were consistent across all predefined subgroups regardless of age, underlying disease, or concomitant medication .

Dosage and Administration

Hypertension

The recommended initial dose of perindopril erbumine for hypertension is 4 mg once daily. The dosage may be titrated upward until blood pressure is controlled or to a maximum of 16 mg per day .

Stable Coronary Artery Disease

For patients with stable coronary artery disease, perindopril erbumine should be initiated at 4 mg once daily for 2 weeks, and then increased as tolerated to a maintenance dose of 8 mg once daily .

Elderly Patients

Experience with perindopril erbumine in elderly patients at doses exceeding 8 mg is limited. Dosages above 8 mg should be administered with caution in this population .

Special Populations

Perindopril erbumine has demonstrated efficacy and safety in various special patient populations:

Elderly Patients

The ACT study demonstrated that perindopril is effective and well-tolerated in elderly hypertensive patients (≥65 years) . The medication achieved significant blood pressure reductions and improved blood pressure classification according to JNC VI guidelines.

Patients with Concomitant Diseases

Perindopril monotherapy has proven effective in patients with hypertension and various concomitant diseases . Its protective effects on the cardiovascular system make it particularly valuable in patients with multiple cardiovascular risk factors.

Formulation and Available Strengths

Perindopril erbumine is available in tablet form for oral administration. The commercial formulation includes:

  • Available strengths: 2 mg, 4 mg, and 8 mg tablets

  • Inactive ingredients: colloidal silica (hydrophobic), lactose, magnesium stearate, and microcrystalline cellulose

  • The 4 mg and 8 mg tablets also contain iron oxide

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